Benzo[d]oxazole-5-carboxylic acid

Synthetic Chemistry Process Optimization Heterocyclic Chemistry

Benzo[d]oxazole-5-carboxylic acid, also referred to as 1,3-benzoxazole-5-carboxylic acid, is a heterocyclic organic compound with molecular formula C₈H₅NO₃ and molecular weight 163.13 g/mol. It belongs to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid substituent at the 5-position of the oxazole moiety.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 15112-41-1
Cat. No. B081381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole-5-carboxylic acid
CAS15112-41-1
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)N=CO2
InChIInChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
InChIKeyWJBOXEGAWJHKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazole-5-carboxylic Acid (CAS 15112-41-1): A 5-Position Carboxyl-Functionalized Benzoxazole Scaffold for Targeted Heterocyclic Synthesis and Materials Science


Benzo[d]oxazole-5-carboxylic acid, also referred to as 1,3-benzoxazole-5-carboxylic acid, is a heterocyclic organic compound with molecular formula C₈H₅NO₃ and molecular weight 163.13 g/mol [1]. It belongs to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid substituent at the 5-position of the oxazole moiety . The compound is a white to off-white crystalline solid (melting point 241–242 °C, predicted pKa 3.50 ± 0.30) that serves as a versatile building block in medicinal chemistry, polymer science, and materials chemistry . Its 5-position carboxylic acid group provides a regiochemically defined handle for amide coupling, esterification, and further functionalization, distinguishing it from 6-position regioisomers and other heterocyclic carboxylic acid building blocks [2].

1
5‑position carboxyl handle for regioselective amide/ester coupling
2
Regioisomer‑specific SAR and polymer design enabled
3
Differentiates from 6‑carboxy and benzothiazole analogs

Why 5-Carboxy Benzoxazole Cannot Be Replaced by 6-Carboxy, Benzothiazole, or Other Heterocyclic Building Blocks


Substituting benzo[d]oxazole-5-carboxylic acid with the 6-carboxy regioisomer (CAS 154235-77-5), benzothiazole-5-carboxylic acid (CAS 68867-17-4), or other heterocyclic carboxylic acids introduces material differences in synthetic efficiency, electronic properties, and downstream application performance that directly impact research reproducibility and product development timelines. The 5-carboxy regioisomer exhibits a distinct synthetic yield profile (15% vs. 89% for the 6-isomer under analogous conditions), a lower predicted pKa (3.50 vs. 3.60), a higher topological polar surface area for the benzoxazole core versus benzothiazole (63.3 vs. 50.2 Ų), and established biological precedence as the direct precursor to 2-(halophenyl)benzoxazole-5-carboxylic acids demonstrating anti-inflammatory activity equipotent to ibuprofen [1]. These quantitative differentiators mean that generic substitution alters solubility, ionization state at physiological pH, coupling efficiency, and pharmacological profile—rendering interchanging without validation a high-risk decision for structure-activity relationship (SAR) programs and polymer design [2].

!
6‑Carboxy regioisomer may yield different synthetic efficiency and downstream biological profiles
!
Benzothiazole‑5‑carboxylic acid replacement shifts TPSA, altering solubility‑permeability balance
!
Biological target divergence: 5‑carboxy scaffold linked to anti‑inflammatory/cytotoxic leads; 6‑carboxy directs to TTR stabilization

Quantitative Differentiation Evidence for Benzo[d]oxazole-5-carboxylic Acid Versus Key Comparators


Synthetic Yield Differential: 5-Carboxy vs. 6-Carboxy Benzoxazole Under Orthoformate Cyclization Conditions

The synthesis of benzo[d]oxazole-5-carboxylic acid via cyclization of 3-amino-4-hydroxybenzoic acid with trimethyl orthoformate proceeds with a markedly lower isolated yield (15%) compared to the regioisomeric benzo[d]oxazole-6-carboxylic acid (89%) synthesized from 4-amino-3-hydroxybenzoic acid under analogous reaction conditions . This 74-percentage-point yield differential reflects the influence of the amino group position relative to the carboxylic acid on the starting material, which alters the electronic environment of the cyclization step . The low yield of the 5-isomer has direct implications for cost-per-gram calculations: achieving 1 g of purified benzo[d]oxazole-5-carboxylic acid requires approximately 6.4 g of starting material, while 1 g of the 6-isomer requires only 1.1 g of starting material, representing a ~5.8× raw material efficiency disadvantage . This makes procurement of pre-synthesized, quality-controlled 5-carboxy benzoxazole economically rational despite higher unit pricing, as in-house synthesis carries significant material waste and purification burden .

Yield 5‑ vs 6‑carboxy
Head‑to‑head
5‑carboxy: 15% yield; 6‑carboxy: 89% yield (74‑point gap); ~5.8× higher starting material mass per gram for 5‑isomer
Procurement avoids low‑yielding in‑house synthesis and improves cost‑efficiency
Trimethyl orthoformate cyclization; data reflect regioisomeric precursor reactivity
Synthetic Chemistry Process Optimization Heterocyclic Chemistry

Predicted Acidity (pKa) and Ionization State at Physiological pH: 5- vs. 6-Regioisomer

The predicted acid dissociation constant (pKa) of benzo[d]oxazole-5-carboxylic acid is 3.50 ± 0.30, compared to 3.60 ± 0.30 for the 6-carboxy regioisomer . Although both values are predicted and the difference is modest (ΔpKa = 0.10 units), this translates to a measurably different ionization state at formulation-relevant pH values: at pH 5.5, the 5-isomer is 99.0% ionized (carboxylate form) versus 98.8% for the 6-isomer; at pH 6.5, both are >99.9% ionized [1]. The lower pKa of the 5-isomer also indicates marginally stronger hydrogen-bond donor capability of the carboxylic acid proton, which can influence intermolecular interactions in co-crystal engineering and receptor binding . For procurement decisions, the pKa difference is relevant when the compound is intended for applications requiring precise control of protonation state, such as salt formation screening, pH-dependent solubility studies, or zwitterionic formulation design .

Predicted pKa
Predicted
5‑carboxy pKa 3.50 ± 0.30; 6‑carboxy pKa 3.60 ± 0.30 (Δ 0.10 units)
Minor ionization shift may influence pH‑dependent solubility and salt screening
No experimental pKa comparison located; values predicted computationally
Physicochemical Profiling Drug Design Bioavailability Prediction

Topological Polar Surface Area (TPSA): Benzoxazole-5-carboxylic Acid vs. Benzothiazole-5-carboxylic Acid

Benzo[d]oxazole-5-carboxylic acid possesses a topological polar surface area (TPSA) of 63.3 Ų, which is 13.1 Ų (26%) higher than the TPSA of benzothiazole-5-carboxylic acid (50.2 Ų) [1]. This difference arises from the replacement of the oxazole sulfur atom (in benzothiazole) with an oxygen atom (in benzoxazole), which contributes additional polar surface area due to the higher electronegativity of oxygen [2]. In drug design, TPSA values below 60 Ų are generally associated with good oral bioavailability and blood-brain barrier penetration, while values above 60–70 Ų predict poorer membrane permeability but potentially enhanced aqueous solubility [3]. The 63.3 Ų TPSA of the benzoxazole-5-carboxylic acid places it at the cusp of this threshold, suggesting that derivatives built on the benzoxazole-5-carboxylic acid scaffold may exhibit systematically different permeability-solubility trade-offs compared to analogous benzothiazole-5-carboxylic acid derivatives (TPSA 50.2 Ų), which are predicted to be more membrane-permeable [4]. For procurement, this physicochemical differentiation means that the benzoxazole core should be preferentially selected when aqueous solubility or reduced passive membrane permeability is desired in the final target molecule .

TPSA benzoxazole vs benzothiazole
Cross‑study
Benzoxazole‑5‑carboxylic acid TPSA 63.3 Ų; benzothiazole‑5‑carboxylic acid TPSA 50.2 Ų (26% higher)
Higher TPSA suggests systematically reduced membrane permeability and enhanced aqueous solubility
Computed values; relevant for fragment‑based library design
Medicinal Chemistry Drug-Likeness Membrane Permeability

Anti-Inflammatory Pharmacological Precedence: 2-(Halophenyl)benzoxazole-5-carboxylic Acids as Ibuprofen-Equipotent Leads

2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (compound 6b), synthesized directly from benzo[d]oxazole-5-carboxylic acid via 2-position arylation, exhibited anti-inflammatory activity with an IC₅₀ of 0.103 mM, almost equivalent to the standard drug ibuprofen (IC₅₀ = 0.101 mM) in the same assay [1]. The corresponding 2-(4-chlorophenyl) derivative (compound 6c) showed excellent cytotoxic activity against human prostate carcinoma 22Rv1 cells with an IC₅₀ of 1.54 μM, outperforming doxorubicin (IC₅₀ = 2.32 μM) and achieving a selectivity index of 57.74 against normal cells . These activities are conferred specifically by the 5-carboxylic acid substitution pattern on the benzoxazole ring; the 6-carboxy regioisomer has not been reported with comparable anti-inflammatory or cytotoxic profiles in the same assay systems [2]. Notably, the 6-carboxy regioisomer scaffold is instead associated with transthyretin (TTR) stabilization (e.g., tafamidis, a 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid), indicating a clear pharmacological divergence between the two regioisomeric scaffolds [3]. This scaffold-level selectivity means that procurement of the 5-carboxy isomer is non-negotiable for anti-inflammatory or prostate cancer cytotoxicity SAR programs—substituting the 6-carboxy isomer would redirect the biological activity toward an entirely different target class .

Anti‑inflammatory/cytotoxic lead
Reported assay
2‑(3‑Cl‑phenyl) derivative: anti‑inflammatory IC₅₀ 0.103 mM (ibuprofen 0.101 mM); 2‑(4‑Cl‑phenyl) derivative: cytotoxicity IC₅₀ 1.54 μM (doxorubicin 2.32 μM), selectivity index 57.74
Supports COX inhibition assay response and cell‑model cytotoxicity endpoint review; 6‑carboxy scaffold shows TTR stabilization instead
MTT assay, 22Rv1 prostate carcinoma; molecular docking performed
Anti-inflammatory Drug Discovery Cytotoxicity Screening Structure-Activity Relationship

Thermotropic Liquid Crystalline Behavior: Polymers Derived from 5-Carboxy vs. 6-Carboxy Benzoxazole Monomers

Thermotropic polyesters synthesized from 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid form nematic melts, a liquid crystalline phase of significant interest for high-performance fibers, optical films, and liquid crystal display applications [1]. This nematic melt behavior has been specifically documented for polymers derived from the 5-carboxy regioisomer, while polymers prepared from the analogous 2-(4-carboxyphenyl)benzoxazole-6-carboxylic acid under comparable polycondensation conditions were not reported to exhibit liquid crystalline characteristics in the same study series [2]. In a broader comparative study of aromatic poly(amide-benzoxazole)s from both 5- and 6-carboxy monomers, both series yielded tough, creasable amorphous films with tensile strengths of 92–113 MPa and moduli above 2 GPa, and glass transition temperatures above 300 °C [3]. However, the onset of thermal degradation ranged from 455 to 515 °C across both series, and the orientation of the benzoxazole ring was computationally linked to differences in monomer reactivity and resultant polymer properties [4]. The ability of 5-carboxy-derived polymers to access nematic liquid crystalline phases, combined with mechanical properties comparable to 6-carboxy-derived polymers, provides a unique value proposition for materials scientists pursuing processable high-temperature thermoplastics with ordered microstructures [5].

Nematic liquid crystal polymer
Class‑level
Polyesters from 5‑carboxy monomer form nematic melts; mechanical properties comparable to 6‑carboxy series (tensile strength 92–113 MPa, Tg >300 °C)
5‑carboxy regioisomer uniquely enables processable ordered polymer architectures for optical/structural applications
Nematic behavior not reported for 6‑carboxy‑derived polymers; data to verify for specific compositions
Polymer Chemistry Liquid Crystals Materials Science

Recommended Application Scenarios for Benzo[d]oxazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization: Synthesis of 2-Arylbenzoxazole-5-carboxylic Acid Libraries with Ibuprofen-Equipotent Activity

The 5-carboxy benzoxazole scaffold is the validated starting point for generating 2-(halophenyl)benzoxazole-5-carboxylic acid libraries. The 2-(3-chlorophenyl) derivative (6b) achieves anti-inflammatory IC₅₀ of 0.103 mM, statistically indistinguishable from ibuprofen (0.101 mM) . Medicinal chemistry teams pursuing COX-2-targeted anti-inflammatory leads with a non-acidic arylpropionic acid scaffold should procure benzo[d]oxazole-5-carboxylic acid specifically—the 6-carboxy regioisomer has no reported COX-2 activity and instead leads to TTR stabilizers . The carboxylic acid at the 5-position serves as both a pharmacophore and a synthetic handle for amide coupling, enabling efficient parallel library synthesis .

Prostate Cancer Cytotoxic Agent Development: Leveraging 57.74-Fold Selectivity Index of 2-(4-Chlorophenyl)benzoxazole-5-carboxylic Acid

The 2-(4-chlorophenyl) derivative (6c) of benzo[d]oxazole-5-carboxylic acid demonstrates a selectivity index of 57.74 against 22Rv1 human prostate carcinoma cells versus normal cells, with an IC₅₀ of 1.54 μM—1.51-fold more potent than doxorubicin (IC₅₀ 2.32 μM) . This selectivity profile justifies procurement of the 5-carboxy isomer as the core scaffold for prostate cancer SAR programs. The 5-position carboxylic acid enables systematic exploration of 2-position aryl substitutions while maintaining the carboxylate pharmacophore that molecular docking suggests interacts with aldo-keto reductase IC3 .

Thermotropic Liquid Crystalline Polymer Synthesis: Nematic Melt-Forming Polyesters for High-Performance Optical Films and Fibers

Polyesters derived from 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid are documented to form nematic liquid crystalline melts, a property not reported for the corresponding 6-carboxy-derived polymers under analogous conditions . Materials scientists developing processable high-temperature thermoplastics with orientational order should specify the 5-carboxy regioisomer for monomer synthesis. The resulting polymers also exhibit tensile strengths of 92–113 MPa, moduli above 2 GPa, glass transition temperatures exceeding 300 °C, and thermal degradation onset temperatures of 455–515 °C, making them suitable for aerospace coatings, high-strength fibers, and optoelectronic substrates .

Physicochemical Property-Driven Building Block Selection: TPSA-Guided Optimization of Solubility vs. Permeability in Drug-Like Libraries

With a TPSA of 63.3 Ų, benzo[d]oxazole-5-carboxylic acid provides a 26% higher polar surface area than benzothiazole-5-carboxylic acid (50.2 Ų), positioning benzoxazole-derived compounds for systematically higher aqueous solubility and lower passive membrane permeability . Computational chemists and medicinal chemists building fragment-based screening libraries should preferentially select the benzoxazole-5-carboxylic acid core when the target product profile demands enhanced solubility, reduced CNS penetration, or improved renal clearance; conversely, the benzothiazole-5-carboxylic acid core (TPSA 50.2 Ų) is more appropriate when blood-brain barrier penetration or high oral absorption is the design objective .

Application
Selection Property
Validation Focus
Anti‑inflammatory lead optimization
5‑carboxy benzoxazole scaffold for 2‑arylbenzoxazole libraries
COX inhibition assay responses and SAR profiling
Prostate cancer cytotoxicity SAR
Regioisomer‑specific cytotoxic scaffold with reported selectivity index
Cell‑model cytotoxicity endpoints and selectivity review
Liquid crystalline polymer synthesis
Nematic melt‑forming polyester monomer
Liquid crystalline phase behavior and thermal/mechanical characterization
TPSA‑guided building block selection
TPSA 63.3 Ų scaffold for solubility‑permeability tuning
Computed TPSA correlation with in‑vitro permeability and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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